molecular formula C10H11NO B13040077 7-methoxy-1-methyl-1H-indole

7-methoxy-1-methyl-1H-indole

Cat. No.: B13040077
M. Wt: 161.20 g/mol
InChI Key: XOAZJKTUIFSUGD-UHFFFAOYSA-N
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Description

7-Methoxy-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural products and synthetic drugs. The methoxy and methyl substitutions on the indole ring can influence the compound’s chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methoxy-1-methyl-1H-indole can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another method includes the reaction of an unstable 3-(isothiocyanatomethyl)-1-methoxy-1H-indole, derived from neoglucobrassicin and plant enzyme myrosinase, with a heterocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of indole derivatives generally involves large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, p-toluenesulfonic acid for cyclization reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

7-Methoxy-1-methyl-1H-indole has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. For example, it inhibits tobacco cell growth, which can be partially reversed by indole and tryptophan . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-1-methyl-1H-indole include:

Uniqueness

This compound is unique due to its specific methoxy and methyl substitutions, which can influence its chemical properties and biological activities. These substitutions can affect its reactivity and interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-7-6-8-4-3-5-9(12-2)10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAZJKTUIFSUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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